molecular formula C11H14O B7942669 3'-Ethylpropiophenone

3'-Ethylpropiophenone

Cat. No.: B7942669
M. Wt: 162.23 g/mol
InChI Key: NCTISUYDJMSUEX-UHFFFAOYSA-N
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Description

3’-Ethylpropiophenone, also known as 1-(3-ethylphenyl)-1-propanone, is an organic compound with the molecular formula C11H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of 3’-Ethylpropiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3’-Ethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3’-ethylpropiophenol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed:

    Oxidation: Formation of 3’-ethylbenzoic acid.

    Reduction: Formation of 3’-ethylpropiophenol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3’-Ethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Ethylpropiophenone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Propiophenone: Lacks the ethyl group on the phenyl ring, making it less hydrophobic.

    3’-Methylpropiophenone: Has a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

    4’-Ethylpropiophenone: The ethyl group is positioned differently on the phenyl ring, influencing its chemical behavior.

Uniqueness: 3’-Ethylpropiophenone is unique due to the specific positioning of the ethyl group on the phenyl ring, which affects its reactivity and interactions with other molecules. This structural feature makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3-ethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTISUYDJMSUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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